molecular formula C22H30O6 B1219866 Kuhistaferone

Kuhistaferone

Cat. No.: B1219866
M. Wt: 390.5 g/mol
InChI Key: NXAOPHXQGPBAHR-FTSHXLFYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Kuhistaferone is a natural product found in Ferula kuhistanica with data available.

Scientific Research Applications

Kuhistaferone in Cancer Research

This compound, a sesquiterpene derivative isolated from the fruits of the Uzbekistan medicinal plant Ferula kuhistanica, has shown potential in cancer research. A study by (Tamemoto et al., 2002) found that this compound exhibited moderate cytotoxicity against the human colon tumor cell line HCT116. This highlights its potential as a candidate for further investigation in cancer treatment strategies.

Synthetic Advances in this compound

The synthesis of this compound has been a subject of interest, indicating its potential for various applications. Fujita, Shindo, and Shishido (2005) achieved the first enantiocontrolled total synthesis of (+)-kuhistaferone, using a unique approach involving aluminum-based Lewis acid mediated rearrangement. This synthesis, as detailed in (Fujita et al., 2005), is significant for the potential production and study of this compound for various scientific applications.

Properties

Molecular Formula

C22H30O6

Molecular Weight

390.5 g/mol

IUPAC Name

[(2R,3R,3aS,4R,6aR)-2-hydroxy-4-methyl-4-(3-oxobutyl)-6a-propan-2-yl-3,3a,5,6-tetrahydro-2H-cyclopenta[b]furan-3-yl] 4-hydroxybenzoate

InChI

InChI=1S/C22H30O6/c1-13(2)22-12-11-21(4,10-9-14(3)23)18(22)17(20(26)28-22)27-19(25)15-5-7-16(24)8-6-15/h5-8,13,17-18,20,24,26H,9-12H2,1-4H3/t17-,18-,20-,21+,22-/m1/s1

InChI Key

NXAOPHXQGPBAHR-FTSHXLFYSA-N

Isomeric SMILES

CC(C)[C@]12CC[C@]([C@H]1[C@H]([C@@H](O2)O)OC(=O)C3=CC=C(C=C3)O)(C)CCC(=O)C

SMILES

CC(C)C12CCC(C1C(C(O2)O)OC(=O)C3=CC=C(C=C3)O)(C)CCC(=O)C

Canonical SMILES

CC(C)C12CCC(C1C(C(O2)O)OC(=O)C3=CC=C(C=C3)O)(C)CCC(=O)C

Synonyms

kuhistaferone

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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